molecular formula C17H17Cl2N3 B1421429 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride CAS No. 1235441-46-9

2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride

Cat. No.: B1421429
CAS No.: 1235441-46-9
M. Wt: 334.2 g/mol
InChI Key: PFYMRIKFLTXRPP-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is catalyzed by vitamin B1 and proceeds in methanol under reflux conditions . The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is often obtained through crystallization and recrystallization processes to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride is unique due to its specific pyrazole core structure, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3.ClH/c18-15-8-6-13(7-9-15)17-14(10-11-19)12-21(20-17)16-4-2-1-3-5-16;/h1-9,12H,10-11,19H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYMRIKFLTXRPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235441-46-9
Record name 1H-Pyrazole-4-ethanamine, 3-(4-chlorophenyl)-1-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235441-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride
Reactant of Route 2
2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride
Reactant of Route 3
2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride
Reactant of Route 4
2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride
Reactant of Route 5
2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride
Reactant of Route 6
2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride

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